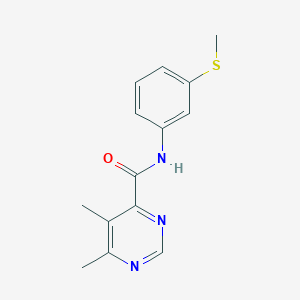

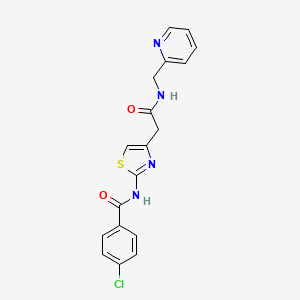

![molecular formula C21H18N4OS B2859167 3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111260-31-1](/img/structure/B2859167.png)

3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound’s name suggests it is a pyridazine derivative with a 1,2,4-oxadiazole and a methylphenyl group attached. Pyridazine is a basic aromatic ring, and 1,2,4-oxadiazole is a heterocyclic compound.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, followed by the introduction of the 1,2,4-oxadiazole and methylphenyl groups. The exact methods would depend on the specific reactions used.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the compound’s structure.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could be done through experimental studies or computational chemistry.Physical And Chemical Properties Analysis

This could involve determining the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications

Antimicrobial Applications

Heterocyclic compounds, including those related to "3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine," have been synthesized and evaluated for their antibacterial activity. For instance, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown promise as antibacterial agents, with several compounds exhibiting high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, studies on the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety have also highlighted their potential antimicrobial efficacy (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anti-Inflammatory and Analgesic Applications

The exploration of heterocyclic derivatives for their anti-inflammatory and analgesic properties has been a focus of recent research. For example, aromatic sulfonamide derivatives have been synthesized and evaluated, demonstrating significant anti-inflammatory and analgesic activities, comparable to reference drugs like celecoxib, and exhibiting a safe profile for the gastrointestinal tract (Abbas, Abdel-Karim, Ahmed, Eweas, & El-Awdan, 2016).

Herbicidal Applications

Compounds related to "3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine" have been investigated for their herbicidal activities. The synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have revealed that some compounds can completely inhibit chlorophyll at very low concentrations and exhibit herbicidal activities comparable or superior to commercial bleaching herbicides (Xu et al., 2008).

Synthetic Pathways for Heterocyclic Compounds

Research has also focused on developing novel synthetic pathways for creating heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis and reactivity of 4-nitrophenyl-1-piperidinostyrene leading to pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives have been studied, demonstrating the versatility of these pathways for generating pharmacologically relevant compounds (Abdallah, Salaheldin, & Radwan, 2007).

Safety And Hazards

Safety data would likely come from experimental studies. The compound’s reactivity and potential toxicity would be important factors to consider.

Future Directions

Future research could involve further studying the compound’s properties, developing new synthesis methods, or exploring its potential uses.

properties

IUPAC Name |

3-(4-methylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-14-3-7-16(8-4-14)18-11-12-20(24-23-18)27-13-19-22-21(25-26-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDIRWINBAVMTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

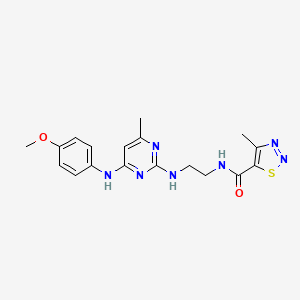

![3-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2859085.png)

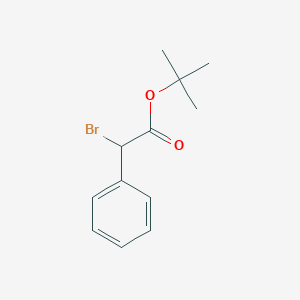

![Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B2859086.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2859090.png)

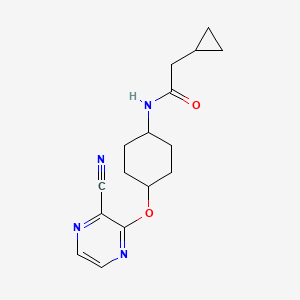

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2859093.png)

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2859098.png)

![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)

![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)